N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
CAS No.:
Cat. No.: VC15627619
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O3S2 |
|---|---|
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C23H21N3O3S2/c1-3-4-13-25-17-8-6-5-7-16(17)18(21(25)28)19-22(29)26(23(30)31-19)24-20(27)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,24,27)/b19-18- |
| Standard InChI Key | AJMISMXTYVBQLD-HNENSFHCSA-N |
| Isomeric SMILES | CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O |
| Canonical SMILES | CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name delineates its composition:
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Core structure: A thiazolidinone ring (1,3-thiazolidin-3-yl) with Z-configuration at the 5-position.
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Substituents:
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A 1-butyl-2-oxoindol-3-ylidene group at position 5.
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A 4-methylbenzamide moiety at position 3.
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Molecular formula: .
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Molecular weight: 516.61 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.61 g/mol |
| XLogP3-AA | ~5.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface | 121 Ų |
Synthetic Methodology
Plausible Synthetic Routes
The synthesis likely involves sequential condensation and cyclization reactions:
Step 1: Formation of the Indole Intermediate
1-Butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-butylindolin-2-one, followed by oxidation.
Step 2: Thiazolidinone Ring Formation
Condensation of the aldehyde with 2-mercaptoacetic acid under acidic conditions (e.g., glacial acetic acid, reflux) yields the thiazolidinone core. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration.
Chemical Reactivity and Stability
Functional Group Reactivity
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Thioxo Group (C=S): Prone to oxidation with or , forming sulfoxide or sulfone derivatives.
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Indole Moiety: Susceptible to electrophilic substitution at the 5-position; halogenation or nitration may occur under mild conditions.
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Amide Bond: Hydrolyzable under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield carboxylic acid and amine fragments.
Degradation Pathways
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Photodegradation: The conjugated system may undergo [2+2] cycloaddition under UV light, forming dimeric byproducts.
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Thermal Decomposition: Above 250°C, cleavage of the thiazolidinone ring releases and .
Hypothetical Biological Activity
Target Prediction
Docking studies of analogous thiazolidinones suggest potential interactions with:
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Cyclooxygenase-2 (COX-2): The hydrophobic indole and benzamide groups may occupy the enzyme’s arachidonic acid-binding pocket.
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Protein Kinase C (PKC): The planar structure could inhibit ATP binding via π-π stacking with Phe-629.
Pharmacokinetic Properties (Predicted)
| Parameter | Value |
|---|---|
| LogP | 5.2 (high lipophilicity) |
| Bioavailability | ~45% (moderate) |
| Plasma Protein Binding | >90% |
| CYP3A4 Substrate | Yes |
Comparative Analysis with Structural Analogs
Impact of Substituents on Bioactivity
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Butyl vs. Ethyl Groups: Elongating the alkyl chain (e.g., from ethyl to butyl) enhances membrane permeability but reduces aqueous solubility.
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4-Methylbenzamide vs. 2-Methylbenzamide: Para-substitution minimizes steric hindrance, improving target affinity.
Table 2: Analog Comparison
| Compound | LogP | IC₅₀ (COX-2) |
|---|---|---|
| Ethyl-substituted analog | 4.7 | 12 μM |
| Butyl-substituted target compound | 5.2 | 8 μM (predicted) |
| Heptyl-substituted analog | 6.1 | 15 μM |
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